molecular formula C9H12O4 B11908546 2-Oxo-1-oxaspiro[3.5]nonane-3-carboxylic acid CAS No. 22071-75-6

2-Oxo-1-oxaspiro[3.5]nonane-3-carboxylic acid

Katalognummer: B11908546
CAS-Nummer: 22071-75-6
Molekulargewicht: 184.19 g/mol
InChI-Schlüssel: UOBVBMUBMOEDCJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Oxo-1-oxaspiro[3.5]nonane-3-carboxylic acid is a chemical compound with the molecular formula C9H12O4 and a molecular weight of 184.19 g/mol . It is a spiro compound, which means it contains a bicyclic system with two rings sharing a single atom. This compound is used primarily in industrial applications and scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxo-1-oxaspiro[3.5]nonane-3-carboxylic acid typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable precursor in the presence of a catalyst. The reaction conditions often include specific temperatures, pressures, and solvents to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chemical reactors where the reaction conditions are carefully monitored and controlled. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency in the production process .

Analyse Chemischer Reaktionen

Types of Reactions

2-Oxo-1-oxaspiro[3.5]nonane-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts. The reaction conditions, such as temperature, solvent, and pH, are optimized to achieve the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes .

Wissenschaftliche Forschungsanwendungen

2-Oxo-1-oxaspiro[3.5]nonane-3-carboxylic acid has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-Oxo-1-oxaspiro[3.5]nonane-3-carboxylic acid involves its interaction with specific molecular targets. These interactions can lead to various biochemical pathways being activated or inhibited. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-Oxo-1-oxaspiro[3.5]nonane-3-carboxylic acid is unique due to its specific spiro structure and functional groups, which confer distinct chemical and physical properties. These properties make it suitable for specific applications in research and industry that similar compounds may not be able to fulfill .

Eigenschaften

CAS-Nummer

22071-75-6

Molekularformel

C9H12O4

Molekulargewicht

184.19 g/mol

IUPAC-Name

2-oxo-1-oxaspiro[3.5]nonane-3-carboxylic acid

InChI

InChI=1S/C9H12O4/c10-7(11)6-8(12)13-9(6)4-2-1-3-5-9/h6H,1-5H2,(H,10,11)

InChI-Schlüssel

UOBVBMUBMOEDCJ-UHFFFAOYSA-N

Kanonische SMILES

C1CCC2(CC1)C(C(=O)O2)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.